![molecular formula C12H12N4S B366416 5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione CAS No. 695222-35-6](/img/structure/B366416.png)
5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst. This reaction is followed by treatment with manganese dioxide at room temperature in acetone to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The nitrogen and sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione involves its interaction with molecular targets through its nitrogen and sulfur atoms. These interactions can lead to the modulation of biological pathways, making the compound useful in various biochemical and pharmacological studies. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole: A similar compound with a carbazole core, used in various chemical and biological applications.
9-Methyl-9H-fluorene: Another fluorene derivative with different substituents, used in materials science and organic synthesis.
9H-Fluorene-2-thiol: A simpler thiol derivative of fluorene, used in similar applications but with different properties.
Uniqueness
5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione is unique due to its specific combination of nitrogen and sulfur atoms within the fluorene core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
695222-35-6 |
|---|---|
Molecular Formula |
C12H12N4S |
Molecular Weight |
244.32g/mol |
IUPAC Name |
5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C12H12N4S/c1-3-16-9-5-4-7(2)6-8(9)10-11(16)13-12(17)15-14-10/h4-6H,3H2,1-2H3,(H,13,15,17) |
InChI Key |
DAKIBQUGTDRBTN-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NNC(=S)N=C31 |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)S |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NNC(=S)N=C31 |
solubility |
4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B366336.png)
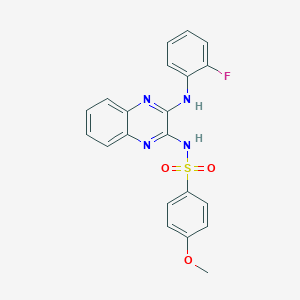
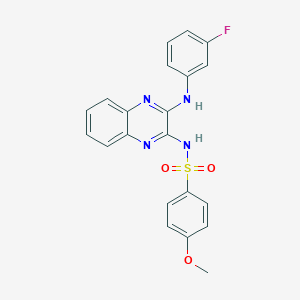
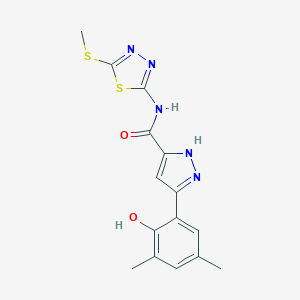
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B366352.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide](/img/structure/B366357.png)
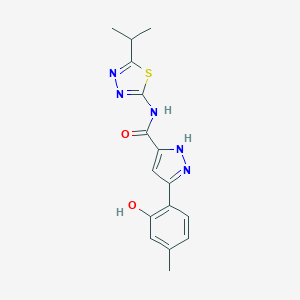
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methoxybenzamide](/img/structure/B366361.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide](/img/structure/B366363.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methoxybenzamide](/img/structure/B366364.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B366367.png)
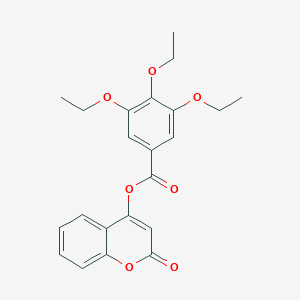
![N-(2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}ethyl)-1-benzofuran-2-carboxamide](/img/structure/B366378.png)
![3-(4-Fluorophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B366383.png)
